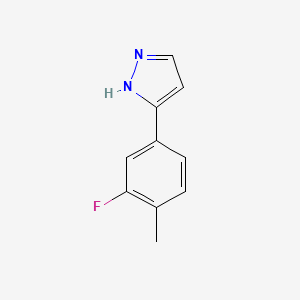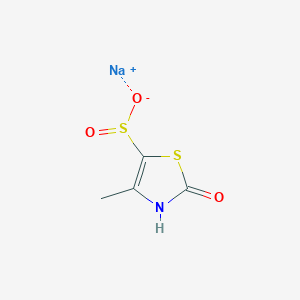
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinic acid+NaOH→Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonate
- Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-thiolate
- Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Uniqueness
Sodium 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfinate is unique due to its specific sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate, thiolate, and carboxylate counterparts. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C4H4NNaO3S2 |
|---|---|
Peso molecular |
201.2 g/mol |
Nombre IUPAC |
sodium;4-methyl-2-oxo-3H-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S2.Na/c1-2-3(10(7)8)9-4(6)5-2;/h1H3,(H,5,6)(H,7,8);/q;+1/p-1 |
Clave InChI |
YROMGGDHBKMQKI-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC(=O)N1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





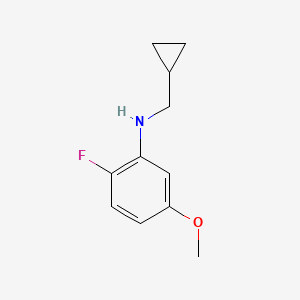
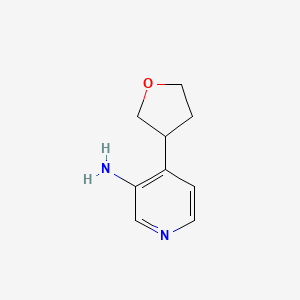
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
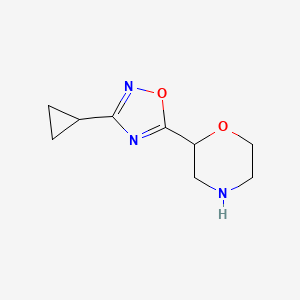
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
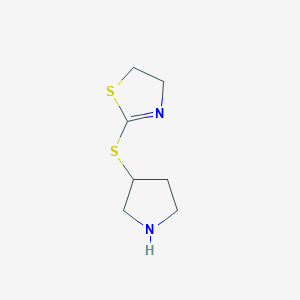
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
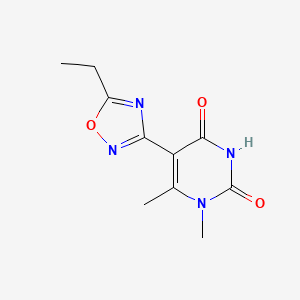
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)

